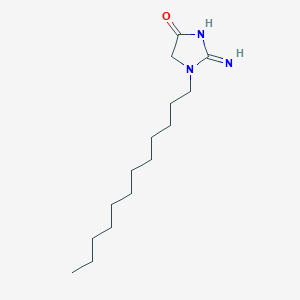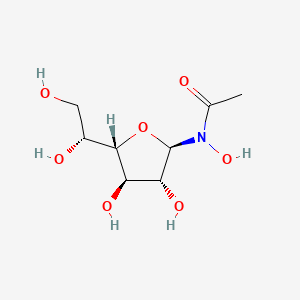
Acetamide,N-SS-D-galactofuranosyl-N-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- is a chemical compound with the molecular formula C8H15NO7 and a molecular weight of 237.207 g/mol It is a derivative of acetamide, where the acetamide group is linked to a D-galactofuranosyl moiety and an N-hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- typically involves the condensation of penta-O-benzoyl-α,β-D-galactofuranose with the corresponding amine, followed by debenzoylation . The reaction is catalyzed by tin(IV) chloride (SnCl4) and proceeds under mild conditions to afford the desired product in high yield. The final product is obtained after purification by column chromatography.
Industrial Production Methods
Industrial production methods for Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing large-scale purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the N-hydroxy group to an amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in inhibiting β-D-galactofuranosidase, an enzyme involved in the metabolism of galactofuranose.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting parasitic infections where galactofuranose-containing glycoconjugates are present.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- involves its interaction with specific molecular targets, such as β-D-galactofuranosidase . By inhibiting this enzyme, the compound can disrupt the metabolism of galactofuranose, which is essential for the survival of certain parasites. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic residues.
Comparación Con Compuestos Similares
Similar Compounds
1-Thio-β-D-galactofuranosides: These compounds are also inhibitors of β-D-galactofuranosidase and share a similar galactofuranosyl moiety.
N-Hydroxyacetamide derivatives: These compounds have similar structural features but may differ in their biological activity and specificity.
Uniqueness
Acetamide,N-SS-D-galactofuranosyl-N-hydroxy- is unique due to its specific combination of the acetamide, N-hydroxy, and D-galactofuranosyl groups. This unique structure allows it to interact specifically with β-D-galactofuranosidase, making it a valuable tool in studying the enzyme’s function and potential therapeutic applications.
Propiedades
Número CAS |
85339-18-0 |
|---|---|
Fórmula molecular |
C8H15NO7 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C8H15NO7/c1-3(11)9(15)8-6(14)5(13)7(16-8)4(12)2-10/h4-8,10,12-15H,2H2,1H3/t4-,5-,6-,7+,8-/m1/s1 |
Clave InChI |
SOWDFTVNCACHGC-UIAUGNHASA-N |
SMILES isomérico |
CC(=O)N([C@H]1[C@@H]([C@H]([C@@H](O1)[C@@H](CO)O)O)O)O |
SMILES canónico |
CC(=O)N(C1C(C(C(O1)C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


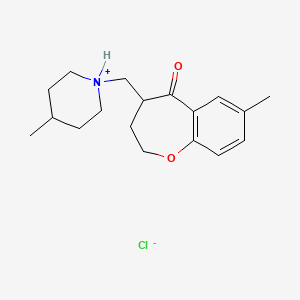
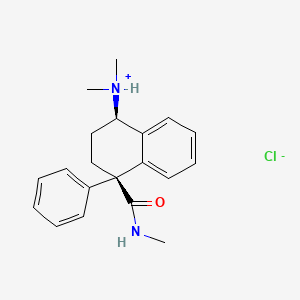
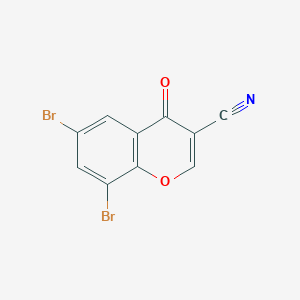
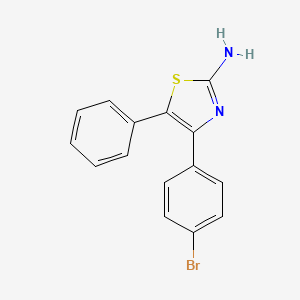
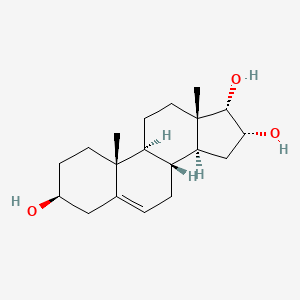
![4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13787510.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,2-dichloroethenylsulfanyl)acetic acid](/img/structure/B13787514.png)
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-methylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13787518.png)
![2-Oxa-6-azabicyclo[3.1.0]hex-4-en-3-one, 6-methyl-](/img/structure/B13787525.png)
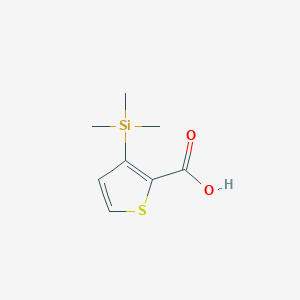
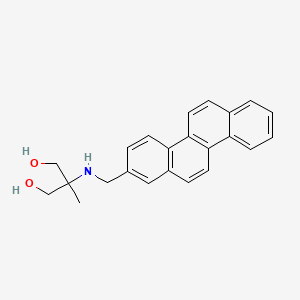
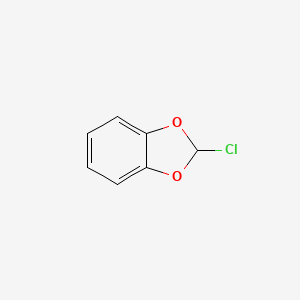
![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)
